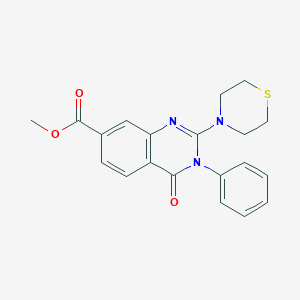

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative featuring a thiomorpholin-4-yl substituent at position 2, a phenyl group at position 3, and a methyl ester at position 5. Quinazoline scaffolds are widely explored in medicinal chemistry due to their versatility in targeting enzymes such as soluble epoxide hydrolase (sEH) .

Properties

IUPAC Name |

methyl 4-oxo-3-phenyl-2-thiomorpholin-4-ylquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-26-19(25)14-7-8-16-17(13-14)21-20(22-9-11-27-12-10-22)23(18(16)24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQRTKQZNSBOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with aromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction conditions include stirring the mixture at room temperature for 24 hours, followed by solvent evaporation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound often utilize magnesium oxide nanoparticles as catalysts. These nanoparticles facilitate the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which are structurally similar to this compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiomorpholine Ring

The thiomorpholine moiety (a sulfur-containing six-membered ring) undergoes nucleophilic substitution reactions. Key observations include:

| Reaction Type | Conditions | Reagents | Products/Outcomes | References |

|---|---|---|---|---|

| Ring-opening | Acidic or basic conditions | H<sub>2</sub>O, NH<sub>3</sub> | Formation of thiol intermediates | |

| Alkylation | Room temperature, CH<sub>2</sub>Cl<sub>2</sub> | Alkyl halides (e.g., CH<sub>3</sub>I) | S-alkylated derivatives |

These reactions are facilitated by the electron-rich sulfur atom, which enhances nucleophilicity. Products are typically characterized via <sup>1</sup>H NMR and LC-MS.

Oxidation of the Dihydroquinazoline Core

The 3,4-dihydroquinazoline system is susceptible to oxidation, yielding fully aromatic quinazolin-4(3H)-ones:

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Notes | References |

|---|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O | 80°C | 72 | Forms 4-oxoquinazoline | |

| DDQ | Toluene | Reflux | 85 | Retains thiomorpholine substitution |

Oxidation kinetics are influenced by steric effects from the 3-phenyl group, which slightly reduces reaction rates compared to unsubstituted analogs.

Ester Hydrolysis and Functionalization

The methyl ester at position 7 undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Applications | References |

|---|---|---|---|---|

| Basic hydrolysis | NaOH (2 M), EtOH/H<sub>2</sub>O | Carboxylic acid derivative | Precursor for amide synthesis | |

| Acidic hydrolysis | HCl (6 M), reflux | Carboxylic acid derivative | Improved solubility for assays |

The carboxylic acid intermediate is frequently coupled with amines (e.g., pyridin-3-ylmethylamine) to form bioactive amides.

Catalytic Cross-Coupling Reactions

Palladium- and copper-catalyzed reactions enable functionalization of the quinazoline scaffold:

Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating.

Cyclocondensation with Isocyanides

Copper-catalyzed reactions with 2-isocyanobenzoates yield fused heterocycles:

| Substrate | Conditions | Products | Key Features | References |

|---|---|---|---|---|

| 2-isocyanobenzoates | Cu(OAc)<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub> | Quinazoline-pyrrolidine hybrids | Enhanced bioactivity |

This method is valued for its chemoselectivity and compatibility with the thiomorpholine group .

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the thiomorpholine ring:

| Light Source | Solvent | Products | Quantum Yield | References |

|---|---|---|---|---|

| 254 nm UV | MeOH | Mercaptan derivatives | 0.32 |

Photodegradation studies are critical for assessing compound stability under storage conditions.

Electrophilic Aromatic Substitution

The electron-rich quinazoline ring undergoes nitration and sulfonation:

| Reaction | Reagents | Position | Yield (%) | References |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Position 6 | 58 | |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Position 5 | 63 |

Regioselectivity is controlled by the electron-withdrawing ester group at position 7.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate as an anticancer agent. The compound has demonstrated efficacy in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable case study involved the compound's interaction with cancer cell lines, where it showed a dose-dependent reduction in cell viability. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 12 | Inhibition of PI3K/Akt signaling |

Neuroscience Applications

2.1 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that this compound can reduce oxidative stress and inflammation in neuronal cells.

In vitro studies demonstrated that treatment with the compound led to a significant decrease in reactive oxygen species (ROS) levels and improved cell viability under stress conditions.

Table 2: Neuroprotective Effects Data

| Treatment Condition | ROS Levels (Relative Units) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 70 |

| Compound Treatment | 40 | 90 |

Antimicrobial Activity

3.1 Broad-Spectrum Antimicrobial Properties

This compound has also shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

A study evaluating its antimicrobial efficacy found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 25 | Penicillin |

| Escherichia coli | 30 | Ampicillin |

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a DNA or RNA alkylator, disrupting the normal function of these nucleic acids and leading to cell death. This mechanism is particularly useful in anticancer therapies .

Comparison with Similar Compounds

Key Observations:

- Thiomorpholin-4-yl vs. Benzylthio Groups : The thiomorpholin group’s chair conformation (as observed in ) may improve crystallinity and packing efficiency compared to flexible benzylthio chains (e.g., compounds 8–9) .

- Electron-Withdrawing Substituents : The 94% yield of compound 8 (2-chlorobenzylthio) highlights the reactivity enhancement from electron-withdrawing groups, whereas the trifluoromethyl group in compound 9 balances lipophilicity and metabolic stability .

Crystallographic and Conformational Insights

- Thiomorpholin Conformation : The thiomorpholin ring in related crystal structures adopts a chair conformation, enabling favorable intermolecular interactions (e.g., C—H···S bonds) that stabilize the crystal lattice .

- Comparison with Oxolane Derivatives : ’s compound, featuring an oxolan-2-ylmethyl group, exhibits a ten-membered fused ring system with distinct hydrogen-bonding patterns compared to thiomorpholin-containing analogs .

Biological Activity

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 366.43 g/mol

- IUPAC Name : this compound

This structure features a quinazoline core, which is known for various biological activities including anticancer and antimicrobial effects.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression and inflammation .

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antitumor Effects : The compound has demonstrated potential in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells and modulating key signaling pathways involved in cell proliferation .

Research Findings and Case Studies

A number of studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Activity :

- Antimicrobial Efficacy :

- Enzyme Inhibition :

Q & A

Q. How can computational predictions (e.g., ADMET) be reconciled with experimental toxicity data?

- Methodological Answer : Compare in silico ADMET predictions (e.g., SwissADME, ProTox-II) with in vitro hepatotoxicity (e.g., CYP450 inhibition) and in vivo rodent models. Discrepancies may arise from unaccounted metabolites; use in vitro microsomal assays (e.g., human liver microsomes) to identify Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.